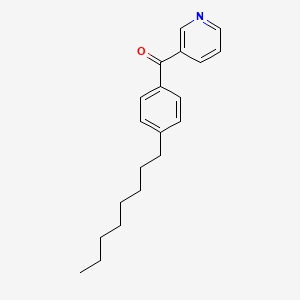
(4-Octylphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Octylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aryl ketones It features a phenyl ring substituted with an octyl group at the para position and a pyridin-3-yl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Octylphenyl)(pyridin-3-yl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an octylbenzene derivative and pyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The phenyl and pyridinyl rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Octylphenyl)(pyridin-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Octylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (4-Octylphenyl)(pyridin-4-yl)methanone
- (4-Octylphenyl)(pyridin-2-yl)methanone
- (4-Octylphenyl)(phenyl)methanone
Comparison: (4-Octylphenyl)(pyridin-3-yl)methanone is unique due to the position of the pyridinyl group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical behaviors. The octyl group also imparts hydrophobic characteristics, affecting its solubility and interaction with other molecules.
Properties
CAS No. |
61780-12-9 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(4-octylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C20H25NO/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)20(22)19-10-8-15-21-16-19/h8,10-16H,2-7,9H2,1H3 |
InChI Key |
NYEZROXEYJIGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


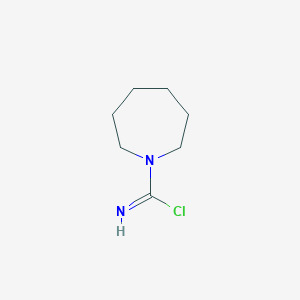
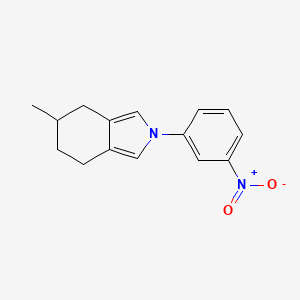
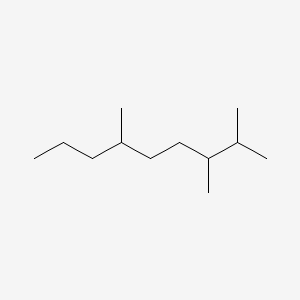
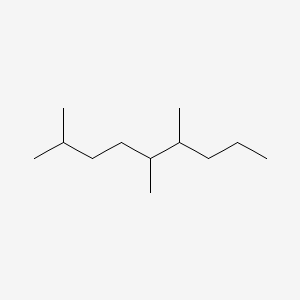
![Dimethyl 2-[(ethylsulfanyl)methyl]but-2-enedioate](/img/structure/B14547024.png)
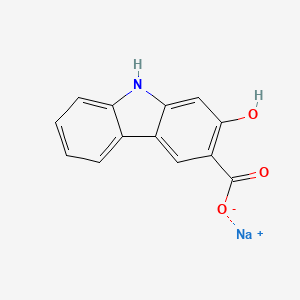
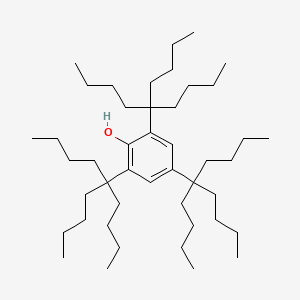
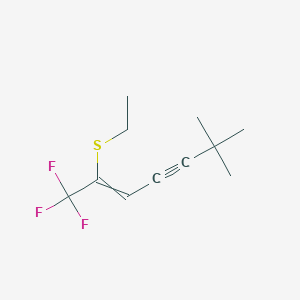
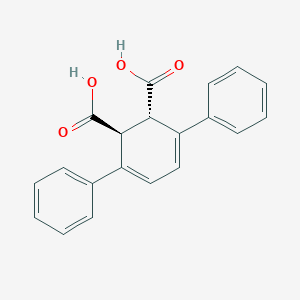
![6-Chlorobicyclo[6.1.0]non-3-ene](/img/structure/B14547040.png)
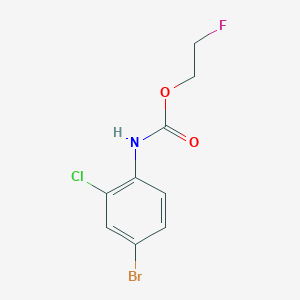
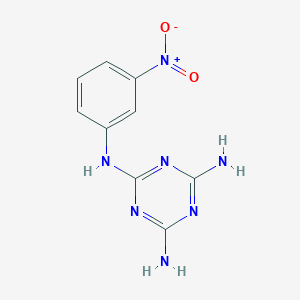
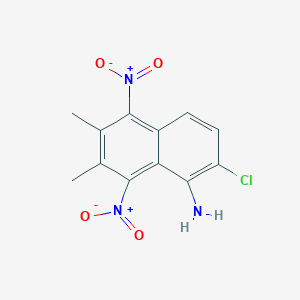
![Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate](/img/structure/B14547062.png)
